3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C12H18O2S2 This compound features a cyclopentanone core with two sulfanylethylsulfanyl substituents, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one typically involves the following steps:
Formation of the Cyclopentanone Core: The initial step involves the preparation of the cyclopentanone core. This can be achieved through the cyclization of a suitable precursor, such as 1,5-diketone, under acidic or basic conditions.
Introduction of Sulfanylethylsulfanyl Groups: The next step involves the introduction of the sulfanylethylsulfanyl groups. This can be achieved through a nucleophilic substitution reaction, where a suitable sulfanyl reagent reacts with the cyclopentanone core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl groups are oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the ketone groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxopropyl)cyclopentan-1-one: A structurally similar compound with a different substituent pattern.
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: Another compound with a cyclopentanone core but different substituents.
Uniqueness
3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one is unique due to its specific combination of sulfanylethylsulfanyl groups and cyclopentanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
849409-15-0 |
---|---|
Molecular Formula |
C12H18O2S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-[2-(3-oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H18O2S2/c13-9-1-3-11(7-9)15-5-6-16-12-4-2-10(14)8-12/h11-12H,1-8H2 |
InChI Key |
VUKTWRWBDJKYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1SCCSC2CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.